molecular formula C15H23NO B5344390 N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide

N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B5344390
M. Wt: 233.35 g/mol
InChI Key: ZBNIACOKKWIVAY-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a complex structure with a 3,3-dimethylbutan-2-yl group and a 2-methylphenyl group attached to the acetamide moiety.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-8-6-7-9-13(11)10-14(17)16-12(2)15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNIACOKKWIVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine (such as 3,3-dimethylbutan-2-amine) with an acyl chloride or an ester derivative of 2-(2-methylphenyl)acetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (such as triethylamine) to neutralize the hydrochloric acid formed during the reaction. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-dimethylbutan-2-yl)-2-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.

    N-(3,3-dimethylbutan-2-yl)-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

N-(3,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

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